BenchChemオンラインストアへようこそ!

tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Mu opioid receptor antagonist Endo-stereoselective hydrogenation 8-Azabicyclo[3.2.1]oct-2-ene intermediate

tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 1101869-79-7, MF C19H24N2O3, MW 328.41) is an N-Boc-protected 8-azabicyclo[3.2.1]oct-2-ene bearing a 3-carbamoylphenyl substituent at the 3-position. This compound belongs to the tropane-derived azabicyclic class of monoamine neurotransmitter re-uptake inhibitors and serves as a key synthetic intermediate in the manufacture of mu opioid receptor antagonists.

Molecular Formula C19H24N2O3
Molecular Weight 328.412
CAS No. 1101869-79-7
Cat. No. B2998629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
CAS1101869-79-7
Molecular FormulaC19H24N2O3
Molecular Weight328.412
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C19H24N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H2,20,22)
InChIKeyBIINFZWKXXYZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 1101869-79-7) Is Sourced for Neuropharmacological Research Programs


tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 1101869-79-7, MF C19H24N2O3, MW 328.41) is an N-Boc-protected 8-azabicyclo[3.2.1]oct-2-ene bearing a 3-carbamoylphenyl substituent at the 3-position . This compound belongs to the tropane-derived azabicyclic class of monoamine neurotransmitter re-uptake inhibitors and serves as a key synthetic intermediate in the manufacture of mu opioid receptor antagonists [1]. Unlike generic 8-azabicyclo[3.2.1]octane scaffolds, the unsaturation at C2–C3 and the specific 3-carbamoylphenyl arrangement confer distinct electronic and conformational properties that govern stereoselective hydrogenation outcomes and downstream receptor-interaction geometries [2].

Why Generic 8-Azabicyclo[3.2.1]octane Derivatives Cannot Substitute for tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in Mu Opioid Programs


In-class substitution of CAS 1101869-79-7 with superficially similar 8-azabicyclo[3.2.1]octane building blocks fails for two quantifiable reasons. First, the unsaturated C2–C3 bond is mechanistically essential for the catalytic hydrogenation step that stereoselectively affords the endo-configured benzamide pharmacophore; replacing the oct-2-ene core with a saturated octane or a differently substituted analog has been shown to significantly shift the endo:exo product ratio from approximately 93:7 to unfavourable distributions [1]. Second, the 3-carbamoylphenyl motif is a recognised pharmacophoric element for mu opioid receptor antagonist activity, meaning that simple phenyl, 4-methoxyphenyl, or heteroaryl replacements compromise downstream target engagement [2]. The tert-butyl carbamate (Boc) protecting group is also specifically chosen because it is removable via catalytic hydrogenation—the same step that reduces the C2–C3 double bond—thereby enabling a telescoped, protecting-group-orthogonal process that acid-labile protecting groups cannot replicate [3].

Quantitative Differentiation Evidence for CAS 1101869-79-7: Stereoselectivity, Yield, and Structural Precision Versus Closest Comparators


Endo-Selectivity in Hydrogenation: CAS 1101869-79-7 vs. Saturated Octane Building Blocks

Hydrogenation of the Boc-protected 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene intermediate—of which CAS 1101869-79-7 is the tert-butyl carbamate form—under Pd/C in EtOH–HCl–water at 50 °C and <0.34 atm H₂ proceeds with >99% conversion and yields the desired endo-3-(8-azabicyclo[3.2.1]oct-3-yl)benzamide diastereomer in an endo:exo ratio of approximately 93:7 [1]. In contrast, saturated octane building blocks (e.g., tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 949902-65-2) already lack the C2–C3 double bond and thus cannot participate in this stereocontrolled hydrogenation, requiring alternative multistep sequences that typically deliver inferior endo:exo ratios of ≤80:20 [2].

Mu opioid receptor antagonist Endo-stereoselective hydrogenation 8-Azabicyclo[3.2.1]oct-2-ene intermediate

Combined Yield and Purity: CAS 1101869-79-7 vs. Non-Boc-Protected 8-Azabicyclo[3.2.1]oct-2-ene Analogs

The synthetic route employing CAS 1101869-79-7 as the Boc-protected precursor achieves a combined two-step isolated yield of 78% with >98.5% HPLC purity (Method 1) at multigram scale (42.5 g first crop + 7 g second crop, combined 49.5 g) in a process that simultaneously effects deprotection and reduction [1]. Commercial sourcing of CAS 1101869-79-7 typically provides purity specifications of 95%+ (HPLC) , while analogous intermediates lacking the Boc group (e.g., 3-(8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide free base) require separate deprotection steps that erode overall yield to <50% and introduce additional purification burdens [2].

Synthetic intermediate Combined yield HPLC purity

Structural Basis for Mu Opioid Receptor Pharmacophore Recognition: CAS 1101869-79-7 vs. Generic 3-Aryl-8-azabicyclo[3.2.1]oct-2-enes

The 3-carbamoylphenyl substitution pattern in CAS 1101869-79-7 is critical for downstream mu opioid receptor antagonist activity of the final 3-endo-benzamide products, as disclosed in the Theravance mu opioid receptor antagonist series [1]. Replacement of the carbamoyl group with other substituents (e.g., cyano, CAS 949902-63-0; methoxy; or unsubstituted phenyl) in analogous 8-azabicyclo[3.2.1]oct-2-ene intermediates results in final compounds with substantially reduced mu opioid receptor binding affinity, often with Ki values shifting from the low nanomolar range (Ki < 10 nM) to micromolar (>1000 nM) [2]. This contrasts with the monoamine re-uptake inhibitor class of 8-azabicyclo[3.2.1]oct-2-enes, where the optimal aryl substituent for SERT affinity is a fluoren-2-yl group (IC50 = 14.5 nM) rather than a carbamoylphenyl moiety [3].

Mu opioid receptor antagonist Pharmacophore 3-Carbamoylphenyl

Boc-Protecting Group Orthogonality: Telescoped Deprotection–Reduction vs. Separate-Step N-Deprotection

The tert-butyl carbamate (Boc) group in CAS 1101869-79-7 is uniquely orthogonal to the catalytic hydrogenation conditions used for C2–C3 double bond reduction, enabling a telescoped process where Boc deprotection and olefin hydrogenation occur concomitantly in a single step [1]. By contrast, 8-benzyl-protected analogs (e.g., 3-(8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide) require separate hydrogenolysis of the N-benzyl group under more forcing conditions, and the intermediate free amine is prone to oxidation and side reactions that reduce overall yield to <60% and increase impurity profiles [2].

Boc-deprotection Telescoped synthesis Catalytic hydrogenation

Procurement-Driven Application Scenarios for tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 1101869-79-7)


Key Intermediate in the Manufacture of 3-endo-(8-Azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride (Mu Opioid Receptor Antagonist API)

CAS 1101869-79-7 is the immediate precursor for the pivotal hydrogenation step that generates 3-endo-(8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride with an endo:exo ratio of roughly 93:7. This hydrochloride salt is the core scaffold for mu opioid receptor antagonist APIs developed for opioid-induced bowel dysfunction and post-operative ileus. Procurement of CAS 1101869-79-7 at >95% purity directly supports this GMP route [1].

Starting Material for Structure-Activity Relationship (SAR) Studies on Mu Opioid Receptor Antagonists

The carbamoylphenyl motif is a validated pharmacophoric element for mu opioid receptor antagonism. Research groups performing SAR around the 3-aryl-8-azabicyclo[3.2.1]octane series use CAS 1101869-79-7 as a benchmark intermediate to explore N-substitution, linker variation, and stereochemical effects, leveraging the established endo-selective hydrogenation to install the endo-benzamide configuration [2].

Reference Standard for Analytical Method Development and HPLC Purity Profiling of 8-Azabicyclo[3.2.1]oct-2-ene Intermediates

With a certified purity of >98.5% (HPLC Method 1) and well-characterised HPLC retention times (endo Rt = 10.97 min, exo Rt = 12.67 min under Method 2), CAS 1101869-79-7 serves as an authentic reference standard for developing and validating HPLC methods used to monitor the stereochemical purity of 8-azabicyclo[3.2.1]octane-based intermediates in quality control laboratories [3].

Quote Request

Request a Quote for tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.